molecular formula C16H12ClN7O2S B2773228 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 941906-14-5

2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2773228
CAS No.: 941906-14-5
M. Wt: 401.83
InChI Key: XUOZMIUUROYFEI-UHFFFAOYSA-N
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Description

The compound “2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” belongs to a class of molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds have been synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of these compounds involves the reaction of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . The reaction mixture is heated under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .

Scientific Research Applications

Synthesis and Biological Activity Evaluation

  • Insecticidal Assessment : A study focused on synthesizing various heterocycles, including triazolo[4,5-d]pyrimidines, to evaluate their insecticidal agents against the cotton leafworm, Spodoptera littoralis. The synthesis involved versatile precursors and aimed at exploring the insecticidal potential of these newly synthesized compounds (Fadda et al., 2017).

  • Antimalarial Effects : Research into 2-(3,4-dichloroanilino) derivatives of s-triazolo[1,5-a]pyrimidines demonstrated antimalarial activity against P. berghei in mice. This work highlights the therapeutic potential of triazolo[1,5-a]pyrimidine derivatives in the development of new antimalarial agents (Werbel et al., 1973).

  • Antimicrobial Activities : The synthesis and reactions of compounds containing the triazolo[4,3-a]pyrimidin framework were studied for their antimicrobial properties. Such research underscores the potential of these compounds in developing new antimicrobial agents (Farghaly, 2008).

Therapeutic Applications

  • Antiasthma Agents : Triazolo[1,5-c]pyrimidines were identified as mediator release inhibitors in the human basophil histamine release assay, suggesting their potential as antiasthma agents. This research is indicative of the therapeutic applications of triazolo[1,5-c]pyrimidine derivatives in treating asthma (Medwid et al., 1990).

Chemical Synthesis and Characterization

  • Heterocyclic Synthesis : Studies on the synthesis of novel heterocyclic compounds, including triazolo[4,3-a]pyrimidines, contribute significantly to the field of medicinal chemistry and drug discovery. These works provide insights into the structural and functional diversity of heterocyclic compounds, demonstrating their wide-ranging applications in scientific research (Brown et al., 1978).

Future Directions

This compound and related compounds are part of ongoing research into novel CDK2 inhibitors for cancer treatment . The study of these compounds could help to screen out efficient and novel drugs in the future .

Properties

IUPAC Name

2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN7O2S/c1-9-5-12(22-26-9)20-13(25)7-27-16-14-15(18-8-19-16)24(23-21-14)11-4-2-3-10(17)6-11/h2-6,8H,7H2,1H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOZMIUUROYFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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